Cas no 1048692-50-7 ((S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea)
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea
- S-1-(3,5-bis(trifluoroMethyl)phenyl)-3-(1-(di MethylaMino)-3-Methylbutan-2-yl)thiourea
- (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea
- 1048692-50-7
- YRB69250
- CS-16175
- D75361
- AKOS022184730
- CS-0092830
- (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1- (dimethylamino)-3-methylbutan-2-yl]thiourea,99%e.e.
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- MDL: MFCD23703021
- Inchi: 1S/C16H21F6N3S/c1-9(2)13(8-25(3)4)24-14(26)23-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m1/s1
- InChI Key: KRYYOIQNEMXCQT-CYBMUJFWSA-N
- SMILES: S=C(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)N[C@H](CN(C)C)C(C)C
Computed Properties
- Exact Mass: 401.13603783g/mol
- Monoisotopic Mass: 401.13603783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 59.4Ų
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906573-100mg |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 98% | 100mg |
¥1,141.20 | 2022-09-28 | |
| ChemScence | CS-0092830-100mg |
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea |
1048692-50-7 | ≥97.0% | 100mg |
$200.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55180-100mg |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 98%,99%e.e. | 100mg |
¥1178.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55180-50mg |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 98%,99%e.e. | 50mg |
¥783.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0480-100mg |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 98%,99%e.e. | 100mg |
¥1174.5 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0480-50mg |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 98%,99%e.e. | 50mg |
¥783.0 | 2023-07-10 | |
| eNovation Chemicals LLC | Y1076563-50mg |
(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 95% | 50mg |
$205 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1076563-100mg |
(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 95% | 100mg |
$260 | 2022-11-01 | |
| Ambeed | A210886-100mg |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 97% | 100mg |
$122.0 | 2025-02-20 | |
| Aaron | AR003AM5-50mg |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea |
1048692-50-7 | 97% | 50mg |
$46.00 | 2025-02-12 |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea: A Comprehensive Overview
The compound (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea (CAS No. 1048692-50-7) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of thioureas, which are known for their versatile chemical properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by its chiral center at the sulfur atom, which imparts unique stereochemical properties essential for its biological activity.
Recent studies have highlighted the importance of thioureas as bioactive molecules, particularly in drug discovery. The (S) configuration of this compound suggests a specific stereochemistry that may influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3,5-bis(trifluoromethyl)phenyl group introduces electron-withdrawing effects, enhancing the molecule's stability and bioavailability. Additionally, the 1-(dimethylamino)-3-methylbutan-2-yl substituent contributes to the compound's lipophilicity, which is crucial for its ability to cross biological membranes.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug development. Researchers have explored its role as a kinase inhibitor, targeting specific enzymes involved in cellular signaling pathways. The trifluoromethyl groups are known to enhance the potency and selectivity of such inhibitors by modulating their interaction with the active site of the target enzyme. Furthermore, the dimethylamino group provides a hydrogen bonding capability that can strengthen molecular interactions with biological targets.
Recent advancements in computational chemistry have enabled detailed molecular docking studies of this compound. These studies have revealed that the (S) configuration allows for optimal binding to certain protein pockets, making it a strong candidate for further preclinical testing. Moreover, the compound's stability under physiological conditions has been validated through extensive in vitro assays, demonstrating its suitability for systemic administration.
In addition to its therapeutic potential, this compound has shown promise in agrochemical applications. Its ability to inhibit key enzymes involved in plant pathogenesis makes it a potential candidate for developing novel fungicides or herbicides. The trifluoromethyl groups not only enhance stability but also confer resistance to metabolic degradation by soil microorganisms.
From a synthetic perspective, the preparation of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea involves a multi-step process that combines advanced organic synthesis techniques. The chiral center is introduced via asymmetric synthesis methods, ensuring high enantiomeric purity. This approach is critical for maintaining the compound's bioactivity and minimizing off-target effects.
Recent research has also focused on optimizing the synthesis pathway to improve yield and reduce costs. Green chemistry principles have been integrated into these efforts, emphasizing the use of environmentally friendly solvents and catalysts. Such advancements not only enhance the scalability of production but also align with global sustainability goals.
In conclusion, (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea (CAS No. 1048692-50-7) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure and stereochemistry make it a valuable asset in drug discovery and agrochemical development. As research continues to uncover its full potential, this compound stands at the forefront of innovative chemical solutions addressing pressing global challenges.
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